molecular formula C12H9F3N2O2 B1423388 2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide CAS No. 62004-05-1

2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide

Cat. No. B1423388
CAS RN: 62004-05-1
M. Wt: 270.21 g/mol
InChI Key: UJBZHNQIBVHDDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide” is a type of Trifluoromethyl ketone (TFMK), which are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . It is also known as a related compound of Leflunomide .


Synthesis Analysis

A process for producing 2-cyano-3-hydroxy-N-(phenyl)but-2-enamide involves reacting a phenyl-substituted 2-cyano-N-(phenyl)acetamide in the presence of a base, acetic anhydride, and at least one solvent. The resultant 2-cyano-3-hydroxy-N-(phenyl-derivative)but-2-enamide is then crystallized by acidification .

Scientific Research Applications

Prodrug Synthesis

  • Prodrug for Anti-inflammatory Agents : A study by Patterson, Cheung, and Ernest (1992) explored the synthesis of 3-carboxyisoxazole as a new prodrug, metabolizing into 2-cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide, an anti-inflammatory agent. This compound was shown to be effectively absorbed and metabolized in rats to yield plasma concentrations similar to established prodrugs (Patterson, Cheung, & Ernest, 1992).

Anthelmintic Agents

  • Activity Against Parasites : Sjogren et al. (1991) synthesized a series of alpha-cyano-beta-hydroxypropenamides, including this compound, testing them for anthelmintic (anti-parasitic) activity. These compounds demonstrated effectiveness against certain nematodes and cestodes in animal models (Sjogren et al., 1991).

Immunomodulatory Drug

  • Active Metabolite of Leflunomide : This compound is recognized as an active metabolite of the immunosuppressive drug leflunomide. Ghosh et al. (1999) and (2000) studied its analogs, focusing on their molecular structures and potential for inhibiting tyrosine kinases, which are relevant for conditions like rheumatoid arthritis (Ghosh et al., 1999); (Ghosh et al., 2000).

Pharmacokinetics Study

  • Impact of Genetic Polymorphism : Bohanec Grabar et al. (2009) investigated the influence of CYP1A2 and CYP2C19 genetic polymorphisms on the pharmacokinetics of A77 1726, a derivative of this compound, in patients with rheumatoid arthritis treated with leflunomide (Bohanec Grabar et al., 2009).

Novel Immunomodulatory Applications

  • Immunosuppressive Pharmacophore : Bertolini et al. (1997) hypothesized about the immunosuppressive pharmacophore of this compound, designing new compounds for enhanced immunosuppressive effects based on their studies (Bertolini et al., 1997).

Mechanism of Action

Target of Action

The primary target of 2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide is the enzyme dihydroorotate dehydrogenase (DHODH) . This enzyme plays a crucial role in the de novo synthesis of pyrimidines, which are essential components of DNA and RNA .

Mode of Action

This compound acts as an inhibitor of DHODH . By blocking this enzyme, the compound inhibits pyrimidine synthesis, thereby suppressing the proliferation of rapidly dividing cells, including activated T cells . This results in a reduction in the inflammatory response, which is particularly beneficial in conditions such as rheumatoid arthritis .

Biochemical Pathways

The inhibition of DHODH affects the de novo pyrimidine synthesis pathway . This pathway is responsible for the production of new pyrimidines, which are necessary for DNA replication and RNA transcription. By inhibiting this pathway, the compound can effectively reduce the proliferation of rapidly dividing cells, such as activated T cells .

Pharmacokinetics

Upon oral administration, this compound is practically completely absorbed from the gastrointestinal tract within 2-4 hours . It is highly bound to plasma proteins (>99%) . The compound and its metabolites are predominantly eliminated via the bile duct and feces, with a smaller amount excreted by the kidneys . The elimination half-life after multiple administrations is approximately 19 days .

Result of Action

The inhibition of DHODH by this compound leads to a decrease in the proliferation of activated T cells . This results in a reduction in the inflammatory response, which can help to alleviate symptoms in conditions such as rheumatoid arthritis .

Biochemical Analysis

Biochemical Properties

2-Cyano-3-hydroxy-N-(3-(trifluoromethyl)phenyl)-2-butenamide is known to interact with key enzymes and proteins in biochemical reactions. It is a selective reversible inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme involved in the de novo pyrimidine synthetic pathway . This interaction suppresses the proliferation of autoreactive T- and B-cell lymphocytes .

Cellular Effects

The compound exerts significant effects on various types of cells and cellular processes. By inhibiting DHODH, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. As a DHODH inhibitor, it exerts its effects at the molecular level .

Metabolic Pathways

This compound is involved in the pyrimidine synthesis pathway. It interacts with the enzyme DHODH, affecting metabolic flux or metabolite levels .

properties

IUPAC Name

2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-3-8(5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBZHNQIBVHDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)NC1=CC=CC(=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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